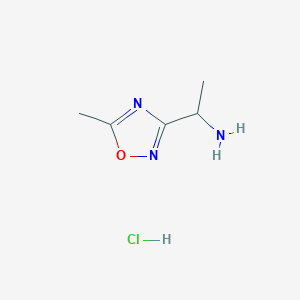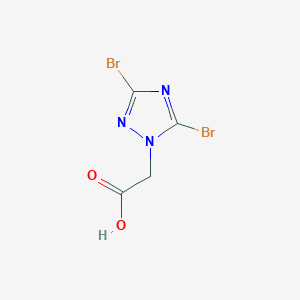![molecular formula C10H18ClNO2 B1375633 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride CAS No. 2060009-09-6](/img/structure/B1375633.png)
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Descripción general
Descripción
“2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride” is a chemical compound with the CAS Number: 2060009-09-6 . It has a molecular weight of 219.71 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO2.ClH/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7;/h7-9,11H,1-6H2,(H,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Compounds related to 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride have demonstrated potential in antimicrobial applications. For instance, a series of compounds including this structure have shown significant inhibition potency against Staphylococcus aureus, Salmonella typhi, and beneficial antifungal activity against Candida albicans and Rhizopus sp. at low concentrations (Ramachandran, Rani, & Kabilan, 2009).
Photoreaction Studies
The photo-reaction of similar structures has been explored, indicating potential applications in chemical synthesis and material science. One study investigated the irradiation of 9-oxabicyclo[3.3.1]nonan-3-one in methanol, leading to the formation of various products including (cis-6-methyletrahydropyran-2-yl)acetic acid, a component of civet (Muraoka et al., 1995).
Conformational and Configurational Studies
Research has been conducted on derivatives of 3-azabicyclo[3.3.1]nonane, including 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride, to understand their conformational and configurational behavior. These studies contribute to the knowledge of molecular structures and their dynamics, which is essential in drug design and material science (Jeyaraman et al., 1982).
NMR Studies for Stereochemical Assignments
In-depth NMR studies have been performed on various substituted derivatives, providing insights into their stereochemical properties. This research is crucial for understanding the physical and chemical properties of these compounds, which can be applied in synthesizing new materials or drugs (Park, Jeong, & Parthiban, 2011).
Synthesis of Novel Compounds
Efforts in synthesizing novel derivatives have been made, highlighting the compound's versatility in forming new chemical structures with potential applications in various fields, including pharmaceuticals and materials science (Rani, Ramachandran, & Kabilan, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-azabicyclo[3.3.1]nonan-9-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7;/h7-9,11H,1-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWGXDZZIOAPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)



![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)








